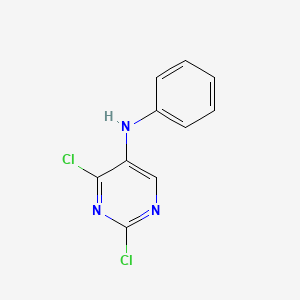
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine
描述
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine is a chemical compound belonging to the class of pyrimidines, which are aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a phenyl group attached to the nitrogen atom at position 5 of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine typically involves the reaction of 2,4-dichloropyrimidine with aniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom by the aniline group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, phosphine ligands.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives.
Coupling Reactions: Biaryl compounds.
科学研究应用
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and other anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.
作用机制
The mechanism of action of (2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2,5-Dichloro-N-(2-isopropylsulfonyl)phenylpyrimidin-4-amine: Used as an intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors.
2,4-Dichloro-5-methylpyrimidine: Utilized in the synthesis of various heterocyclic compounds.
Uniqueness
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a versatile intermediate in the synthesis of complex molecules makes it valuable in medicinal chemistry and industrial applications.
属性
分子式 |
C10H7Cl2N3 |
|---|---|
分子量 |
240.09 g/mol |
IUPAC 名称 |
2,4-dichloro-N-phenylpyrimidin-5-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-9-8(6-13-10(12)15-9)14-7-4-2-1-3-5-7/h1-6,14H |
InChI 键 |
AHDKVOVFUZFIBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CN=C(N=C2Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
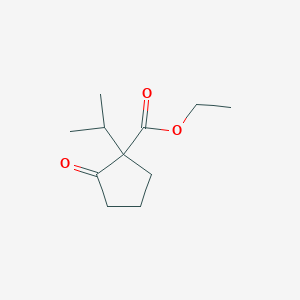
![3-{4-[(3-Fluorophenyl)methoxy]phenyl}-2-methylprop-2-enamide](/img/structure/B8617625.png)
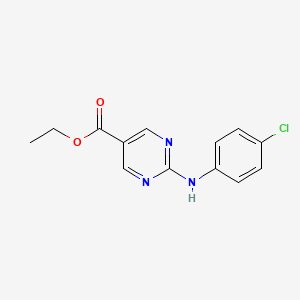
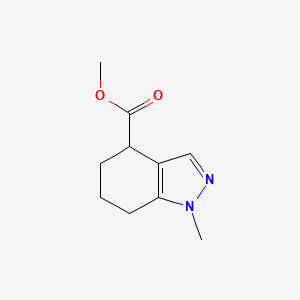

![4-[(Cyclopropylmethyl)amino]-1,2-benzenedicarbonitrile](/img/structure/B8617657.png)
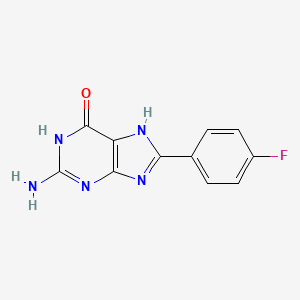
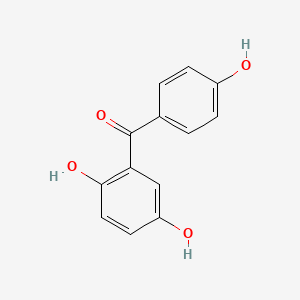
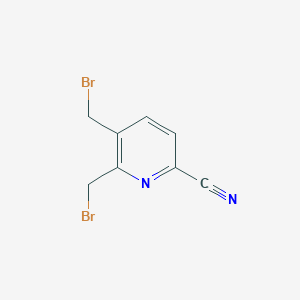
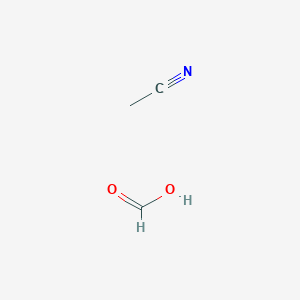
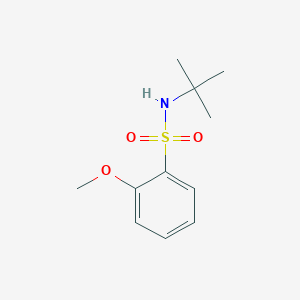
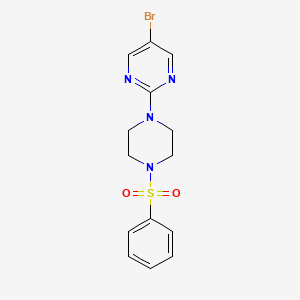
![Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8617693.png)
![N-[2-(3,3-Dimethyl-2,3-dihydro-1H-indol-1-yl)phenyl]thiourea](/img/structure/B8617701.png)
